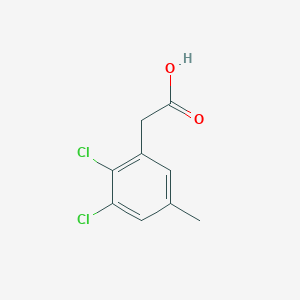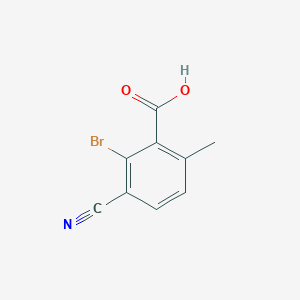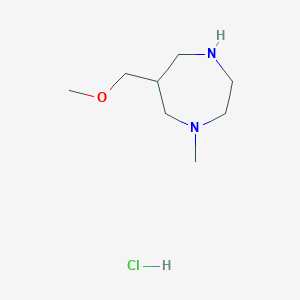
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride
Übersicht
Beschreibung
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride, also known as 6-Methyl-1,4-diazepane-1-methanol hydrochloride, is a synthetic compound belonging to the family of diazepanes. It is an organic compound with a molecular formula of C7H15ClN2O and a molecular weight of 176.67 g/mol. 6-Methyl-1,4-diazepane-1-methanol hydrochloride is a colorless crystalline solid and is soluble in water and ethanol. It is widely used in research and industrial applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride is not completely understood. However, it is believed to act as an acid catalyst in the reaction of 1-methyl-1,4-diazepane with methoxymethanol. The reaction produces 6-methoxymethyl-1-methyl-1,4-diazepane hydrochloride as a product. It is also believed to act as a ligand in the formation of metal complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride are not well understood. However, it is believed to be non-toxic and non-irritating to the skin. In addition, it is believed to be non-carcinogenic and non-mutagenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride in laboratory experiments include its low cost, availability, and stability. It is also relatively easy to handle and store. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in some applications.
Zukünftige Richtungen
There are a number of potential future directions for research involving 6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride. These include further research into its mechanism of action, its potential applications in pharmaceuticals and other materials, and its potential toxicity. In addition, further research into its effects on biochemical and physiological processes could lead to a better understanding of its effects on the body. Finally, research into its use as a catalyst in organic reactions could lead to the development of new and more efficient methods of synthesis.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)-1-methyl-1,4-diazepane hydrochloride-diazepane-1-methanol hydrochloride is widely used in scientific research and industrial applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other organic materials. It has also been used as a reactant in the synthesis of polymers and other materials. In addition, it has been used in the synthesis of a variety of metal complexes and as a catalyst in organic reactions.
Eigenschaften
IUPAC Name |
6-(methoxymethyl)-1-methyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-4-3-9-5-8(6-10)7-11-2;/h8-9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVSJIGSNUOUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNCC(C1)COC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477897.png)

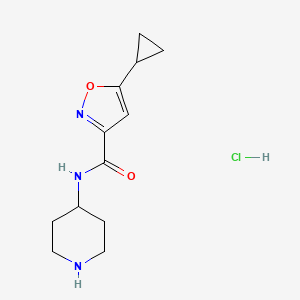
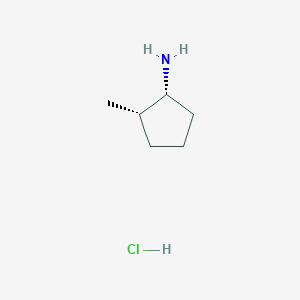
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester](/img/structure/B1477903.png)

![2-[2-Bromo-5-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477906.png)
